4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-12-5-3-4-11(8-12)10-20-15-9-18-19-21(15)14-7-2-1-6-13(14)16(20)22/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDZFELJKYZZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=CN=NN23)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-azido-N-(quinazolin-4-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified using column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazoloquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazoloquinazolines exhibit promising anticancer properties. For instance, studies have shown that 4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways.
- Mechanism of Action : The compound is believed to act by inhibiting specific kinases involved in cancer cell proliferation and survival. This inhibition leads to apoptosis (programmed cell death) in malignant cells.
Case Study: Inhibition of Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry demonstrated that triazoloquinazoline derivatives, including this compound, showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be in the micromolar range, indicating potent activity .
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may possess neuroprotective properties. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neuroinflammatory pathways and the reduction of oxidative stress within neuronal cells.
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by this class of compounds. Research has indicated that triazoloquinazolines can inhibit the growth of various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazoloquinazoline derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The introduction of the fluorobenzyl group is crucial for enhancing its biological activity.
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives + quinazoline | Moderate |
| 2 | Substitution | Fluorobenzyl chloride + intermediate | High |
Mechanism of Action
The mechanism of action of 4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to the suppression of cancer cell growth. Molecular docking studies have shown that the compound forms stable interactions with key residues in the binding site, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Core: The [1,2,3]triazolo[1,5-a]quinazolinone scaffold differs from [1,2,4]triazolo[4,3-a]quinazolinones (e.g., anticonvulsant derivatives in ) in ring connectivity, which may alter receptor binding or metabolic stability.
- Saturation and Tautomerism: Tetrahydroimidazo derivatives (e.g., ) exhibit conformational flexibility and tautomerism due to the thioxo group, unlike the fully aromatic triazoloquinazolinones .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Solubility : The target compound (MW: 321.31) is heavier than phenyl analogs (e.g., 262.27 in ), likely reducing aqueous solubility but improving membrane permeability.
- Tautomerism: Unlike thioxo-containing imidazo derivatives (), triazoloquinazolinones lack tautomeric equilibria, simplifying stability and formulation .
Biological Activity
4-(3-Fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its unique triazole and quinazoline moieties, which are known for their diverse biological activities. The presence of a fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Cytotoxicity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating potent cytotoxic effects compared to control compounds .
- Comparison with Other Compounds : In comparative studies, this compound displayed higher cytotoxicity than several other derivatives, highlighting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HepG2 | 6.29 |
| This compound | HCT-116 | 2.44 |
The mechanism through which this compound exerts its cytotoxic effects is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II) activity:
- DNA Intercalation : The compound has been shown to intercalate into DNA structures, which disrupts replication and transcription processes .
- Topo II Inhibition : It acts as an inhibitor of Topo II, a crucial enzyme involved in DNA unwinding during replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
Antioxidant Activity
In addition to its anticancer properties, compounds within the quinazoline family have demonstrated antioxidant activities. This is significant as it suggests a dual role in combating oxidative stress alongside their cytotoxic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of triazoloquinazoline derivatives:
- Anticancer Efficacy : A study highlighted that modifications in the triazole structure significantly influenced the anticancer efficacy against multiple cell lines. The presence of bulky groups was found to enhance binding affinity to DNA .
- In Vivo Studies : Animal model studies indicated that these compounds could effectively reduce tumor size without significant toxicity to normal tissues .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(3-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions involving hydrazine derivatives and carbonyl-containing reagents. A typical procedure involves reacting 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis, followed by acidification and recrystallization . Optimization strategies include:
- Reagent substitution : Replacing diphenyl N-cyanodithioimidocarbonate with analogous reagents (e.g., methylsulfanyl derivatives) to modulate substituent incorporation .
- Temperature control : Stirring at room temperature overnight to ensure complete cyclization .
- Purification : Recrystallization from ethanol to enhance yield and purity .
Advanced: How can crystallographic data resolve structural ambiguities in triazoloquinazolinone derivatives?
X-ray crystallography is critical for confirming planarity, hydrogen bonding, and substituent orientation. For example, the fused triazoloquinazoline ring system in related compounds is planar, with phenyl substituents angled at ~59° relative to the core . Key parameters include:
- Hydrogen bonding : Intermolecular N–H···O bonds form dimers, stabilizing the crystal lattice .
- Refinement protocols : Carbon-bound H-atoms are placed in calculated positions, while amino H-atoms are refined isotropically with distance restraints (e.g., N–H = 0.88 Å) .
- DFT validation : Computational studies (e.g., density functional theory) can validate experimental bond lengths and angles .
Basic: What analytical techniques are used to characterize this compound, and how are spectral data interpreted?
- 1H NMR : Aromatic protons in the quinazolinone core appear as multiplet signals between δ 7.2–8.5 ppm, while the 3-fluorobenzyl group shows distinct splitting patterns (e.g., para-fluorine coupling) .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, with fragmentation patterns indicating substituent loss (e.g., fluorobenzyl cleavage) .
- Elemental analysis : Calculated vs. observed C/H/N percentages validate purity (e.g., ±0.1% deviation acceptable) .
Advanced: How can researchers address contradictory bioactivity data in triazoloquinazolinone derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Substituent effects : Fluorine position (meta vs. para) alters lipophilicity and target binding .
- Assay variability : Standardize protocols using Mueller-Hinton agar for bacterial testing and MTT assays for cytotoxicity, with nitro compounds (e.g., ketoconazole) as positive controls .
- Solubility factors : Use DMSO for stock solutions and ensure ≤1% final concentration to avoid solvent interference .
Advanced: What computational approaches predict the reactivity and electronic properties of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing fluorobenzyl groups lower LUMO energy, enhancing reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Focus on hydrogen bonding with triazole N-atoms and hydrophobic contacts with the fluorobenzyl group .
Basic: How is the compound’s stability assessed under varying storage conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for triazoloquinazolines) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccators with silica gel for hygroscopic samples .
Advanced: What strategies improve selectivity in functionalizing the triazoloquinazolinone core?
- Regioselective substitution : Use directing groups (e.g., methylsulfanyl) to favor reactions at specific positions .
- Cross-coupling reactions : Suzuki-Miyaura coupling with fluorobenzyl boronic esters introduces aryl groups without disrupting the triazole ring .
- Protection/deprotection : Temporarily block reactive sites (e.g., amino groups) using trifluoroacetamide protecting groups .
Basic: How are biological activities evaluated in vitro, and what controls are essential?
- Antimicrobial testing : Use agar dilution assays with standardized strains (e.g., S. aureus ATCC 25923), comparing zone of inhibition to reference drugs (e.g., nitrofurantoin) .
- Cytotoxicity screening : Employ human cell lines (e.g., HeLa) with MTT assays, using IC50 values to quantify potency .
- Negative controls : Include solvent-only wells and untreated cells to rule out nonspecific effects .
Advanced: How can synthetic byproducts or impurities be identified and mitigated?
- HPLC-MS : Detect trace impurities (e.g., unreacted hydrazine precursors) using reverse-phase chromatography with UV/vis detection .
- Recrystallization optimization : Vary solvent polarity (e.g., ethanol vs. acetonitrile) to remove hydrophobic byproducts .
- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .
Advanced: What role does the 3-fluorobenzyl group play in modulating pharmacokinetic properties?
- Lipophilicity enhancement : Fluorine increases logP, improving membrane permeability .
- Metabolic stability : The C–F bond resists oxidative degradation, prolonging half-life in vivo .
- Target interaction : Fluorine’s electronegativity may form dipole-dipole interactions with enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
